molecular formula C8H13N3O2 B1449350 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine CAS No. 1781170-15-7

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Cat. No. B1449350
M. Wt: 183.21 g/mol
InChI Key: XOSGOQVMKNGIAK-UHFFFAOYSA-N
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Description

“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields can be as high as 94% .

Scientific Research Applications

Antitubercular Activity

Research has highlighted the modification of isoniazid (INH) structures with N-substituted 1,3,4-oxadiazole derivatives, demonstrating significant in vitro anti-tubercular activity against multiple strains of Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria. These findings suggest potential pathways for the development of new anti-TB compounds (Asif, 2014).

Broad Pharmacological Potential

The structural features of the 1,3,4-oxadiazole ring facilitate effective binding with enzymes and receptors, contributing to a wide range of bioactivities. This includes applications in anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral therapies, among others, highlighting the compound's versatility in drug development (Verma et al., 2019).

Synthetic and Pharmacological Progress

Recent studies have further elaborated on the synthesis and pharmacological benefits of 1,3,4-oxadiazole derivatives, confirming their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The ongoing research underscores the importance of oxadiazole as a biologically active unit in various compounds (Wang et al., 2022).

Biological Roles and Synthesis

The synthesis of 1,3,4-oxadiazole derivatives and their significant biological roles, including new methodologies for their preparation, have been explored. These compounds continue to show promise in the treatment of numerous diseases, indicating their crucial role in the discovery of new medicinal species (Nayak & Poojary, 2019).

Metal-Ion Sensing Applications

1,3,4-Oxadiazoles are also recognized for their applications beyond pharmacology, including in material science and organic electronics. Their properties make them suitable as potential chemosensors for metal ions, attributed to their high photoluminescent quantum yield, thermal and chemical stability, and effective coordination sites (Sharma et al., 2022).

Future Directions

Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, have shown promising results in various fields such as medicinal chemistry and material science . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.

properties

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGOQVMKNGIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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